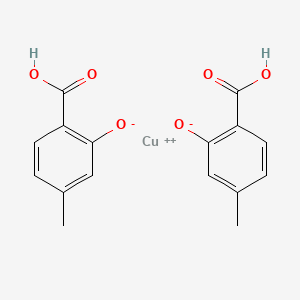

Bis-(4-methylsalicyl)cuprate

描述

Synthesis Analysis

Gilman reagents (organocuprates), often written as “R2CuLi”, are not made the same way as Grignard or organolithium reagents. Instead of being made from alkyl halides, they are made through the reaction of an alkyllithium with a copper salt (e.g. CuBr) .Molecular Structure Analysis

The molecular formula of Bis-(4-methylsalicyl)cuprate is C16H12CuO6 . Unfortunately, the detailed molecular structure analysis is not available in the search results.Chemical Reactions Analysis

Cuprates, including Bis-(4-methylsalicyl)cuprate, are commonly used in organic synthesis, particularly in the formation of C-C bonds. They are known to react with acid chlorides to form ketones .Physical And Chemical Properties Analysis

Bis-(4-methylsalicyl)cuprate is a yellow-orange crystalline solid with a melting point of 297°C. It is soluble in common organic solvents like ethyl acetate, chloroform, toluene, diethyl ether, etc.科研应用

Organic Synthesis and Catalysis

Bis(dimethyl(phenyl)silyl)cuprate reagents have been utilized in organic synthesis, specifically demonstrating diastereoselective nucleophilic attack adjacent to a stereogenic center carrying a silyl group. This process has been explored for its selectivity and potential applications in synthesizing complex organic molecules (Betson, Fleming, & Ouzman, 2003).

Material Science

Copper complexes with mixed benzimidazole/thioether donors have been characterized for their structural, spectroscopic, and electrochemical properties. These studies are significant for understanding the role of such complexes in material science, particularly for their potential applications in electronic devices and as catalysts in chemical reactions (Castillo et al., 2012).

Corrosion Inhibition

The adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces has been investigated to protect against corrosion in acidic environments. This study provides insights into the inhibitory efficiency of these compounds and their potential applications in protecting industrial materials (Bentiss et al., 2007).

Electrochemistry

Research on lithium salicylato-borates as electrolyte additives in Li-ion batteries highlights the importance of these compounds in enhancing battery performance. The study systematically explores the electrochemical stability of various chelato-borate complexes, contributing to the development of more efficient and durable batteries (Kaymaksiz et al., 2013).

Safety And Hazards

性质

IUPAC Name |

copper;2-carboxy-5-methylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H8O3.Cu/c2*1-5-2-3-6(8(10)11)7(9)4-5;/h2*2-4,9H,1H3,(H,10,11);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNOYLOVPVSBPA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)[O-].CC1=CC(=C(C=C1)C(=O)O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14CuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-(4-methylsalicyl)cuprate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B1524821.png)

![3-Amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1524824.png)